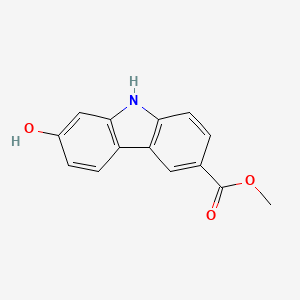![molecular formula C24H18O2 B1255183 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1255183.png)
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C({24})H({18})O(_{2}). It is characterized by two methoxyphenyl groups attached to a central benzene ring through ethynyl linkages.
Vorbereitungsmethoden
The synthesis of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides. The general synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetylene: This is achieved by reacting 4-methoxyphenyl iodide with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Coupling Reaction: The 4-methoxyphenylacetylene is then coupled with 1,4-diiodobenzene using a palladium catalyst to form this compound.
Analyse Chemischer Reaktionen
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene involves its interaction with various molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: Lacks the methoxy groups, resulting in different electronic properties.
1,4-Bis(4-methylphenylethynyl)benzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
1,4-Bis(4-fluorophenylethynyl)benzene: The presence of fluorine atoms alters its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and potential for hydrogen bonding due to the methoxy groups.
Eigenschaften
Molekularformel |
C24H18O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-6,11-18H,1-2H3 |
InChI-Schlüssel |
XTOTWCSWPHHCBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC |
Synonyme |
1,4-bis(4-methoxyphenylethynyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1255106.png)






![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)


